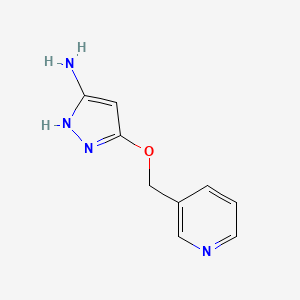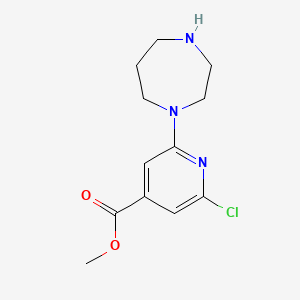![molecular formula C8H13Cl2N3 B1405725 2-乙基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶二盐酸盐 CAS No. 1449117-66-1](/img/structure/B1405725.png)
2-乙基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶二盐酸盐
描述
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a heterocyclic compound with the molecular formula C8H13Cl2N3. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
科学研究应用
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving pyrrolopyrimidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and catalysts.
作用机制
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit multiple kinases .
Mode of Action
Related compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been reported to exhibit anti-tumor activity and reduce the phosphorylation level of certain proteins .
生化分析
Biochemical Properties
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of ATR kinase, a key regulator in the DNA damage response pathway . This interaction is crucial as ATR kinase is involved in maintaining genomic stability by sensing and responding to DNA damage. The compound’s ability to inhibit ATR kinase suggests its potential use in cancer therapy, where DNA damage response pathways are often dysregulated.
Cellular Effects
The effects of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of ATR kinase can lead to increased sensitivity of cancer cells to DNA-damaging agents, thereby enhancing the efficacy of chemotherapy . Additionally, this compound may alter gene expression patterns related to cell cycle regulation and apoptosis, further contributing to its potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of ATR kinase by binding to its active site . This binding prevents ATR kinase from phosphorylating its substrates, thereby disrupting the DNA damage response pathway. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride can vary over time. Studies have shown that the compound is relatively stable under ambient conditions . Its long-term effects on cellular function require further investigation. In vitro and in vivo studies are necessary to determine its stability, degradation, and potential long-term impacts on cells and tissues.
Dosage Effects in Animal Models
The effects of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth by targeting ATR kinase . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are essential to ensure the safe use of this compound in clinical settings.
Metabolic Pathways
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is involved in specific metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, its inhibition of ATR kinase can affect metabolic flux and metabolite levels within cells . Understanding these metabolic pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride within cells and tissues are influenced by various factors. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization Additionally, its distribution within tissues can impact its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable pyrimidine derivative, followed by cyclization and subsequent purification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo[3,4-d]pyrimidine scaffold .
相似化合物的比较
Similar Compounds
Pyrrolopyrazine derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrrolopyrimidine derivatives: Similar in structure but may have different biological activities.
Uniqueness
2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ethyl group and dihydrochloride salt form contribute to its distinct properties compared to other pyrrolopyrimidine derivatives .
属性
IUPAC Name |
2-ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-8-10-4-6-3-9-5-7(6)11-8;;/h4,9H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHLGBLVJVLMIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C2CNCC2=N1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-ethylbenzenesulfonamide](/img/structure/B1405651.png)
![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B1405652.png)
![(2Z)-4-{[3-(Difluoromethoxy)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B1405653.png)
![tert-Butyl 4-chloro-2-morpholino-5H-pyrrolo[2,3-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1405654.png)



![4-[2-(4-tert-Butoxycarbonylpiperazin-1-yl)ethoxy]acetophenone](/img/structure/B1405661.png)

![1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid](/img/structure/B1405663.png)
![Methyl 3-[3-(morpholin-4-ylmethyl)-1H-indol-1-yl]propanoate](/img/structure/B1405664.png)
